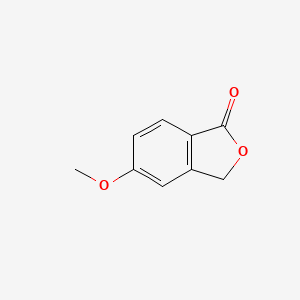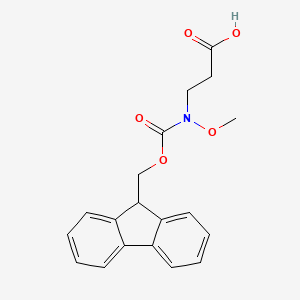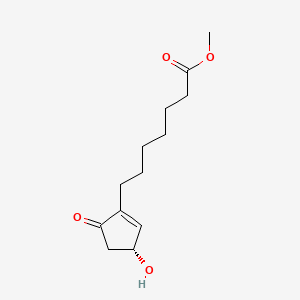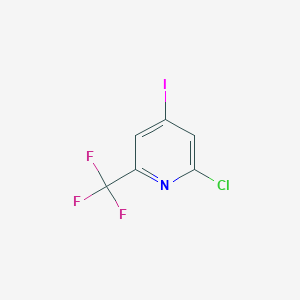
Phyltetralin
Übersicht
Beschreibung
Phyltetralin is an aromatic hydrocarbon that is found in many plants, fungi, and bacteria. It is a colorless, viscous liquid with a strong, sweet odor. It is used in a variety of applications, including as a solvent, a surfactant, a flavor enhancer, a preservative, and a pesticide. In addition, it is used in the synthesis of pharmaceuticals, fragrances, and cosmetics. The chemical structure of this compound is C12H14O, and it has a molecular weight of 170.2 g/mol.
Wissenschaftliche Forschungsanwendungen
Medizin: Hepatoprotektive und Antikrebsanwendungen
Phyltetralin, identifiziert als ein bioaktives Lignan, hat vielversprechende hepatoprotektive und Antikrebs-Eigenschaften gezeigt. Forschungen zeigen, dass this compound bei der Behandlung von Lebernekrose und bestimmten Karzinomen wirksam sein kann . Seine Rolle in der Krebsbehandlung ist besonders wichtig aufgrund seines chemotherapeutischen Potenzials und bietet eine natürliche Alternative zu synthetischen Medikamenten.
Landwirtschaft: Verbesserung der Pflanzengesundheit
In der Landwirtschaft könnte this compound zur Verbesserung der Pflanzengesundheit eingesetzt werden. Studien deuten darauf hin, dass Lignane wie this compound antimikrobielle Eigenschaften besitzen, die Nutzpflanzen vor Krankheitserregern schützen könnten . Diese Anwendung ist entscheidend für eine nachhaltige Landwirtschaft und die Reduzierung der Abhängigkeit von chemischen Pestiziden.
Umweltschutz: Antioxidative Aktivität
Die antioxidativen Eigenschaften von this compound machen es für den Umweltschutz wertvoll. Es kann potenziell oxidativen Stress, der durch Schadstoffe verursacht wird, abmildern und bietet eine natürliche Lösung für Umweltsanierungsmaßnahmen . Diese Anwendung ist wichtig für die Erhaltung des ökologischen Gleichgewichts und den Schutz der Tierwelt.
Biotechnologie: Gewebekultur und Gentechnik
In der Biotechnologie erweitert sich die Rolle von this compound, insbesondere in der Gewebekultur und Gentechnik. Es wurde in der In-vitro-Vermehrung und Kalluskultur eingesetzt und zeigt Potenzial für die Massenvermehrung von Heilpflanzen . Diese Anwendung ist essenziell für die Erhaltung von Pflanzenarten und die Erforschung neuer pflanzenbasierter Medikamente.
Materialwissenschaften: Entwicklung neuer Materialien
This compound kann zur Entwicklung neuer Materialien in den Materialwissenschaften beitragen. Seine strukturellen Eigenschaften könnten die Herstellung neuer Biomaterialien mit spezifischen Funktionalitäten inspirieren, wie z. B. verbesserte Haltbarkeit oder Bioabbaubarkeit . Dieses Gebiet ist entscheidend für die Weiterentwicklung der Technologie und die Schaffung nachhaltiger Materialien.
Industrielle Anwendungen: Produktion von bioaktiven Verbindungen
Industriell kann this compound für die Produktion von bioaktiven Verbindungen hochskaliert werden. Seine pharmakologischen Aktivitäten machen es zu einem Kandidaten für die Entwicklung neuer Medikamente und Gesundheitsergänzungsmittel . Diese Anwendung ist bedeutsam für die pharmazeutische Industrie, die darauf abzielt, die wachsende Nachfrage nach natürlichen Gesundheitsprodukten zu decken.
Wirkmechanismus
Target of Action
Phyltetralin, a natural product isolated from the hexane-ethyl acetate extract of Phyllanthus amarus leaves , primarily targets the innate immune system . It exhibits immunosuppressive effects on different lineages of the innate immune system .
Mode of Action
This compound interacts with its targets, particularly the Polymorphonuclear neutrophil (PMN), to inhibit chemotaxis . It also shows strong inhibition against reactive oxygen species (ROS) production from PMA-stimulated neutrophil . Furthermore, this compound shows weak inhibition on CD18 expression and moderate inhibition on engulfment activity .
Biochemical Pathways
This compound’s interaction with its targets affects several biochemical pathways. It has been found to exhibit potent inhibitory action on both phagocytic and CD18 expression of phagocytes . This leads to significant changes in the immune response, particularly in the innate immune system .
Pharmacokinetics
It is known that this compound is a natural product that can be isolated from plant extracts , suggesting that it may be absorbed and metabolized in the body. More research is needed to fully understand the pharmacokinetics of this compound .
Result of Action
The result of this compound’s action is the modulation of the immune response. By inhibiting chemotaxis and ROS production, as well as affecting CD18 expression and engulfment activity, this compound can suppress the activity of the innate immune system . This can have significant effects at the molecular and cellular levels, potentially influencing the body’s response to pathogens and other immune challenges .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction process from Phyllanthus amarus leaves can impact the concentration and efficacy of this compound . Additionally, the body’s internal environment, including factors such as pH, temperature, and the presence of other molecules, can also affect the stability and action of this compound. More research is needed to fully understand how these and other environmental factors influence the action of this compound .
Eigenschaften
IUPAC Name |
(1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-25-13-17-9-16-11-22(29-5)23(30-6)12-18(16)24(19(17)14-26-2)15-7-8-20(27-3)21(10-15)28-4/h7-8,10-12,17,19,24H,9,13-14H2,1-6H3/t17-,19-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZKSEXMNQGXJU-ROMRWMGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317953 | |
| Record name | Phyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123048-17-9 | |
| Record name | Phyltetralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123048-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phyltetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123048179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN67OWS5VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



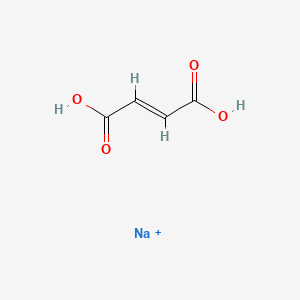
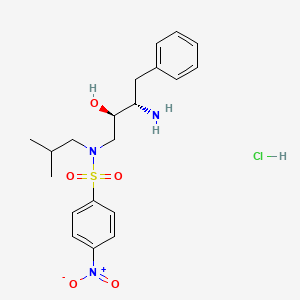

![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)

